DCC-2618

Übersicht

Beschreibung

Ripretinib, vermarktet unter dem Markennamen Qinlock, ist ein neuartiger Typ-II-Tyrosinkinase-Switch-Kontrollinhibitor, der von Deciphera Pharmaceuticals entwickelt wurde. Es wird hauptsächlich zur Behandlung von fortgeschrittenen gastrointestinalen Stromatumoren (GIST) eingesetzt, die nicht ausreichend auf andere Kinaseinhibitoren wie Imatinib, Sunitinib und Regorafenib angesprochen haben . Ripretinib wurde erstmals im Mai 2020 von der Food and Drug Administration (FDA) der Vereinigten Staaten zugelassen .

Wissenschaftliche Forschungsanwendungen

Ripretinib has significant applications in scientific research, particularly in the fields of:

Chemistry: Ripretinib serves as a model compound for studying kinase inhibitors and their synthetic pathways.

Biology: It is used to investigate the biological mechanisms of kinase inhibition and its effects on cellular processes.

Medicine: Ripretinib is extensively studied for its therapeutic potential in treating GIST and other cancers driven by kinase mutations

Wirkmechanismus

Target of Action

Ripretinib, also known as DCC-2618, is designed to inhibit a broad spectrum of oncogenic and drug-resistant KIT and PDGFRA kinases . These kinases are found in various cancers and myeloproliferative neoplasms, particularly in gastrointestinal stromal tumors (GISTs) .

Mode of Action

Ripretinib is a novel, tyrosine kinase switch control inhibitor . It binds to the switch pocket of the kinase, preventing access by the activation loop, thereby locking the kinase into an inactive state . Additionally, ripretinib binds to the activation loop, further preventing its access to the switch pocket and blocking kinase activity . This unique dual mechanism of action results in the inhibition of downstream signaling and cell proliferation .

Biochemical Pathways

Ripretinib broadly inhibits primary and drug-resistant KIT/PDGFRA mutants . In drug-resistant cancers, ripretinib blocks kinase signaling and tumor growth . It has been shown to synergize with inhibitors of the MAPK pathway , suggesting that it may affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. The dose of 150 mg once daily was selected as the Recommended Phase 2 Dose (RP2D) based on a phase 1 study

Result of Action

Ripretinib shows efficacy in KIT and PDGFRA mutant cancer models and reduces circulating tumor DNA mutant allele frequency in GIST patients . It has demonstrated encouraging efficacy in both imatinib-sensitive and imatinib-resistant GIST and mastocytosis cell lines .

Biochemische Analyse

Biochemical Properties

DCC-2618 plays a crucial role in biochemical reactions by inhibiting the activity of KIT and PDGFRA kinases. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. This compound interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation . This inhibition is independent of ATP concentration, making this compound effective against a wide range of mutations in KIT and PDGFRA .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting KIT and PDGFRA kinases, this compound disrupts cell signaling pathways that are crucial for cell proliferation and survival . This leads to reduced cell growth and increased apoptosis in cancer cells. Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of KIT and PDGFRA kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of these kinases, which is necessary for their activation and subsequent signaling. By blocking these signaling pathways, this compound effectively reduces cell proliferation and induces apoptosis in cancer cells . Additionally, this compound has been shown to inhibit a broad spectrum of primary and drug-resistant mutations in KIT and PDGFRA, making it a potent therapeutic agent for various malignancies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting KIT and PDGFRA kinases over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing cell proliferation and inducing apoptosis in cancer cells, even after prolonged exposure . Additionally, the compound has shown resilience to degradation, ensuring its continued effectiveness in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant inhibition of KIT and PDGFRA kinases, leading to greater reductions in tumor growth . At very high doses, this compound may cause toxic or adverse effects, such as weight loss and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit KIT and PDGFRA kinases, contributing to the overall therapeutic effects of this compound . Additionally, this compound influences metabolic flux and metabolite levels, further impacting cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on KIT and PDGFRA kinases . This targeted distribution ensures the compound’s effectiveness in inhibiting cancer cell growth and survival .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, where it interacts with its target kinases . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its sites of action . By localizing to these compartments, this compound effectively inhibits KIT and PDGFRA kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Vorbereitungsmethoden

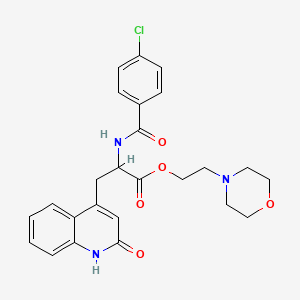

Die Synthese von Ripretinib umfasst einen mehrstufigen Prozess, der mit Diethylester der 3-Oxopentandisäure beginnt. Die Syntheseroute umfasst mehrere Schlüsselschritte wie Bromierung, Fluorierung und Kupplungsreaktionen, um die endgültige Verbindung, 1-(4-Brom-5-[1-Ethyl-7-(Methylamino)-2-oxo-1,2-Dihydro-1,6-Naphthyridin-3-yl]-2-Fluorphenyl)-3-Phenylharnstoff . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung dieser Schritte, um eine hohe Ausbeute und Reinheit bei gleichzeitiger Minimierung von Verunreinigungen zu gewährleisten .

Chemische Reaktionsanalyse

Ripretinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ripretinib kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Halogensubstitutionsreaktionen sind bei der Synthese von Ripretinib häufig, insbesondere unter Beteiligung von Brom- und Fluoratomen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Brom, Fluor und verschiedene Kupplungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen Ripretinib-Verbindung führen .

Wissenschaftliche Forschungsanwendungen

Ripretinib hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen:

Chemie: Ripretinib dient als Modellverbindung zum Studium von Kinaseinhibitoren und ihren Synthesewegen.

Biologie: Es wird verwendet, um die biologischen Mechanismen der Kinasehemmung und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.

Medizin: Ripretinib wird umfassend auf sein therapeutisches Potenzial bei der Behandlung von GIST und anderen Krebserkrankungen untersucht, die durch Kinasemutationen getrieben werden

Wirkmechanismus

Ripretinib übt seine Wirkung aus, indem es die Aktivität von Proteinkinasen hemmt, einschließlich Wildtyp- und mutierter Formen des Plättchen-abgeleiteten Wachstumsfaktors alpha (PDGFRA) und KIT . Dies erreicht es durch einen dualen Wirkmechanismus:

Bindung an die Kinase-Switch-Tasche: Dies verhindert die Aktivierung der Kinase.

Bindung an die Aktivierungsschleife: Dies blockiert die Kinase in einem inaktiven Zustand und hemmt die nachgeschaltete Signalübertragung und die Proliferation von Krebszellen

Analyse Chemischer Reaktionen

Ripretinib undergoes various chemical reactions, including:

Oxidation: Ripretinib can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Halogen substitution reactions are common in the synthesis of ripretinib, particularly involving bromine and fluorine atoms

Common reagents used in these reactions include bromine, fluorine, and various coupling agents. The major products formed from these reactions are intermediates that lead to the final ripretinib compound .

Vergleich Mit ähnlichen Verbindungen

Ripretinib wird mit anderen Kinaseinhibitoren wie Sunitinib und Imatinib verglichen. Während alle diese Verbindungen die Kinaseaktivität zielen, ist Ripretinib aufgrund seines dualen Wirkmechanismus einzigartig, der eine breite Hemmung der Kinase-Signalübertragung bietet . Ähnliche Verbindungen umfassen:

Ripretinib hat in klinischen Studien eine vergleichbare Wirksamkeit und weniger Nebenwirkungen gezeigt als Sunitinib .

Eigenschaften

IUPAC Name |

1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFJVGZHQAGLHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027956 | |

| Record name | Ripretinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

568.6±50.0 | |

| Record name | Ripretinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Protein kinases play important roles in cellular function, and their dysregulation can lead to carcinogenesis. Ripretinib inhibits protein kinases including wild type and mutant platelet-derived growth factor receptor A (PDGFRA) and KIT that cause the majority of gastrointestinal stromal tumor (GIST). In vitro, ripretinib has been shown to inhibit PDGFRB, BRAF, VEGF, and TIE2 genes. Ripretinib binds to KIT and PDGFRA receptors with mutations on the exons 9, 11, 13, 14, 17 and 18 (for KIT mutations), and exons 12, 14 and 18 (for PDGFRA mutations). The “switch pocket” of a protein kinase is normally bound to the activation loop, acting as an “on-off switch” of a kinase. Ripretinib boasts a unique dual mechanism of action of binding to the kinase switch pocket as well as the activation loop, thereby turning off the kinase and its ability to cause dysregulated cell growth. | |

| Record name | Ripretinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1442472-39-0 | |

| Record name | Ripretinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1442472390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ripretinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ripretinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIPRETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW757O13D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

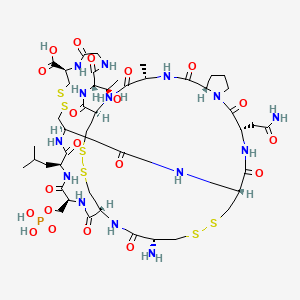

![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)

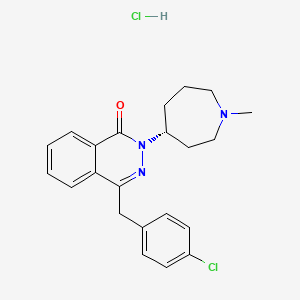

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)